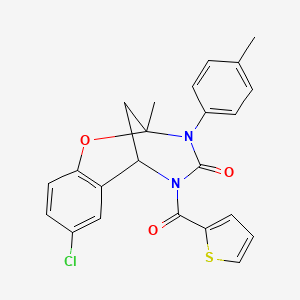![molecular formula C22H25N3O5 B11427408 3,5-dimethoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide](/img/structure/B11427408.png)
3,5-dimethoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex molecule with intriguing structural features. Let’s break it down:
- The core structure consists of a benzene ring (the “benz” part).
- Attached to the benzene ring, we have a 3,5-dimethoxy group (two methoxy groups at positions 3 and 5).
- Further, there’s an oxadiazole ring (1,2,4-oxadiazol-5-yl) connected to the benzene ring.
- Finally, the whole compound is capped with an amide group (N-(propan-2-yl)benzamide).
- This compound’s intricate structure suggests potential biological activity and interesting properties.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. we can infer that it involves the condensation of appropriate precursors.
- Industrial production methods likely involve more efficient and scalable processes, but these details remain proprietary.
Chemical Reactions Analysis
Reactivity: Given its functional groups, this compound could undergo various reactions
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Study of its reactivity, synthesis of analogs, and potential drug development.
Biology: Investigation of its effects on cellular processes, receptors, and enzymes.
Medicine: Exploration as a potential drug candidate (e.g., anticancer, antimicrobial).
Industry: Possible applications in materials science or organic electronics.
Mechanism of Action
- Unfortunately, specific information about its mechanism of action is not readily available. we can speculate:
- It might interact with specific receptors or enzymes due to its complex structure.
- Further research is needed to elucidate its precise targets and pathways.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C22H25N3O5 |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
3,5-dimethoxy-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C22H25N3O5/c1-14(2)25(22(26)16-10-18(28-4)12-19(11-16)29-5)13-20-23-21(24-30-20)15-6-8-17(27-3)9-7-15/h6-12,14H,13H2,1-5H3 |
InChI Key |
MDEUFAPKTNDTRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1=NC(=NO1)C2=CC=C(C=C2)OC)C(=O)C3=CC(=CC(=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-(3-methoxyphenyl)-2-[(3-methoxyphenyl)amino]-6-methyl-9H-purine-8-thiol](/img/structure/B11427332.png)
![7-[3-Ethoxy-4-(propan-2-yloxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11427333.png)
![2-butyl-7-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B11427340.png)
![2-(4-bromophenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide](/img/structure/B11427344.png)
![2-[1-(4-fluorophenyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide](/img/structure/B11427349.png)

![7-(2-fluorophenyl)-5-methyl-2-[(3-methylbenzyl)sulfanyl]-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11427358.png)
![2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B11427363.png)
![2-((3-(4-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B11427369.png)
![Ethyl 4-(4-chlorophenyl)-2-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11427380.png)
![(3-Amino-6-benzyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl)(4-fluorophenyl)methanone](/img/structure/B11427387.png)
![8-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B11427390.png)
![2-(4-nitrophenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)propanamide](/img/structure/B11427397.png)
